2-(Difluoromethyl)phenol

Descripción general

Descripción

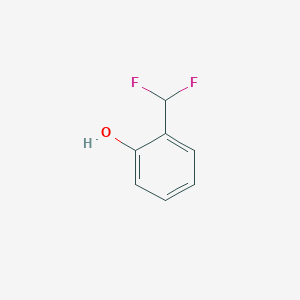

2-(Difluoromethyl)phenol is an organic compound characterized by the presence of a difluoromethyl group (-CF₂H) attached to a phenol ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)phenol typically involves the introduction of the difluoromethyl group to a phenol precursor. One common method is the reaction of phenol with difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under specific conditions. The reaction often requires the presence of a base, such as sodium hydride or potassium carbonate, and is carried out in an aprotic solvent like dimethyl sulfoxide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to enhance the efficiency and yield of the reaction. These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in sufficient quantities for commercial applications .

Análisis De Reacciones Químicas

Types of Reactions

2-(Difluoromethyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The difluoromethyl group can be reduced under specific conditions to form the corresponding methyl derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield difluoromethylquinone, while substitution reactions can produce various substituted phenols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(Difluoromethyl)phenol demonstrates promising biological activities that are being explored for therapeutic applications:

- Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it effectively inhibited Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL.

- Anticancer Potential: In vitro studies indicate that this compound possesses cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values around 10 µM. The compound's mechanism is believed to involve inhibition of enzymes critical to cellular metabolism .

Agrochemicals

The compound serves as a precursor in the synthesis of various agrochemical agents. Its unique functional groups enhance the efficacy and specificity of herbicides and pesticides, contributing to improved agricultural productivity.

Materials Science

Due to its distinct chemical properties, this compound is utilized in developing specialty materials, including coatings and polymers. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

Antimicrobial Efficacy Study

- Objective: To evaluate the antimicrobial properties against clinical isolates.

- Method: Disk diffusion method was employed.

- Results: The compound demonstrated significant inhibition zones against tested bacteria, confirming its potential as an antimicrobial agent.

Cytotoxicity Evaluation

- Objective: Investigate anticancer effects on human cancer cell lines.

- Method: MTT assay was used to determine cell viability post-treatment.

- Results: The compound reduced cell viability significantly at concentrations above 5 µM, indicating its potential as a chemotherapeutic agent.

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism by which 2-(Difluoromethyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, thereby modulating biological pathways. The presence of fluorine atoms can also influence the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug design .

Comparación Con Compuestos Similares

Similar Compounds

2-(Trifluoromethyl)phenol: Contains a trifluoromethyl group (-CF₃) instead of a difluoromethyl group.

2-(Fluoromethyl)phenol: Contains a fluoromethyl group (-CH₂F) instead of a difluoromethyl group.

2-(Methyl)phenol: Contains a methyl group (-CH₃) instead of a difluoromethyl group.

Uniqueness

2-(Difluoromethyl)phenol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group is known for its ability to enhance metabolic stability and lipophilicity, making this compound a valuable compound in pharmaceutical and industrial applications .

Actividad Biológica

2-(Difluoromethyl)phenol, a fluorinated phenolic compound, has garnered significant interest in scientific research due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

This compound is characterized by the presence of a difluoromethyl group (-CF₂H) attached to a phenolic structure. This modification enhances its chemical stability and alters its interaction with biological targets compared to non-fluorinated analogs.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound participates in difluoromethylation processes, forming stable X–CF₂H bonds with various biomolecules, including enzymes and proteins. This interaction can modulate enzyme activity, leading to either inhibition or activation .

- Cell Signaling Modulation : It influences cell signaling pathways, affecting gene expression and cellular metabolism. Its antioxidant properties help mitigate oxidative stress, protecting cellular components from damage.

- Pharmacokinetic Properties : The fluorine substitution improves the compound's metabolic stability and membrane permeability, enhancing its bioavailability for therapeutic applications.

Antioxidant Effects

Research indicates that this compound exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in various cell types, contributing to cellular protection mechanisms.

Cytotoxicity in Cancer Models

In vitro studies have demonstrated that this compound possesses cytotoxic effects against cancer cell lines. The compound's ability to inhibit glycolysis has been particularly noted in glioblastoma multiforme (GBM) models, where it shows potential as a therapeutic agent by targeting metabolic pathways critical for tumor survival .

Dosage-Dependent Effects

The biological effects of this compound are dose-dependent. Lower concentrations may provide protective effects against oxidative stress, while higher doses can lead to cytotoxicity and disruption of normal metabolic processes.

Case Studies

-

Fluorinated Derivatives in GBM Treatment :

A study synthesized novel halogenated derivatives of 2-deoxy-D-glucose (2-DG), which included modifications similar to those found in this compound. These derivatives showed enhanced inhibition of hexokinase activity in GBM cells, indicating a promising direction for cancer therapies targeting metabolic pathways . -

Metabolic Pathway Interaction :

Research has shown that this compound interacts with key metabolic enzymes, influencing pathways such as glycolysis and the citric acid cycle. Its metabolites may exhibit distinct biological activities that could be leveraged for therapeutic purposes .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its structural modifications:

- Absorption : Enhanced permeability due to fluorination allows for better absorption across biological membranes.

- Distribution : The lipophilicity of difluoromethylated compounds generally increases, affecting their distribution within the body.

- Metabolism : The compound undergoes biotransformation primarily in the liver, where it forms metabolites that may retain biological activity .

Propiedades

IUPAC Name |

2-(difluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLLINTVUSKCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10612759 | |

| Record name | 2-(Difluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271249-71-9 | |

| Record name | 2-(Difluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.